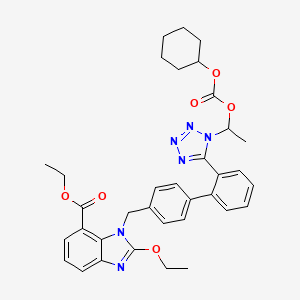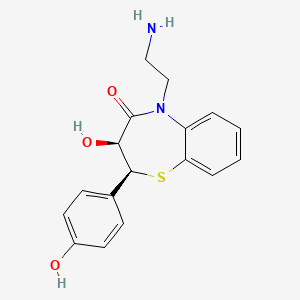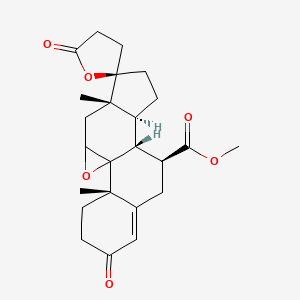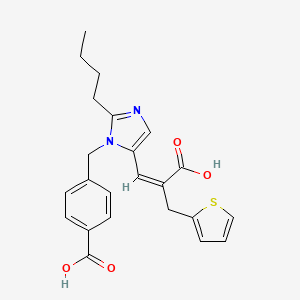
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anastrozole Impurity
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of triazole derivatives, which include compounds like 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide. These compounds show promise in various biological activities, such as being potential anticonvulsants, analgesics, antitumor, and antibacterial agents. The synthesis process often involves interactions with different chemicals, leading to various derivatives with potential biological applications (Suhak, Panasenko, & Knysh, 2018).
Improved Synthesis Procedures
There are ongoing efforts to improve synthesis procedures for triazole derivatives. For instance, one study describes a method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, which are structurally similar to our compound of interest, under mild conditions. This process enhances yields and extends the range of active methylene compounds used (Cottrell et al., 1991).
Quantum Mechanical Studies
Quantum mechanical studies have been conducted on similar triazole analogs, analyzing their structural, nonlinear optical, electronic, and biological properties. These studies often employ methods like DFT (Density Functional Theory) to predict reactivity, stability, and potential applications in fields like photodynamic therapy (Al-Otaibi et al., 2020).
Biological Action and Toxicity Studies
The biological action and acute toxicity of triazole derivatives have been subjects of research as well. Studies have aimed at understanding the acute toxicity profiles and identifying patterns related to the chemical structure of these derivatives. This research is crucial for evaluating the safety and potential therapeutic applications of these compounds (Safonov, 2018).
Fungicidal Activity
Triazole compounds have been explored for their fungicidal activity. For instance, some studies have synthesized triazolymethyl-substituted cyclohexanols to test against various phytopathogenic fungi, finding certain derivatives to be more effective than commercial fungicides (Popkov et al., 1997).
Antiviral Activity
Research into the antiviral activity of triazole derivatives has also been conducted. Studies have examined the virucidal activity of certain compounds and their ability to inhibit the absorption of viruses into susceptible cells. This highlights the potential of triazole derivatives in developing new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Propriétés
Numéro CAS |
120512-03-0 |
|---|---|
Nom du produit |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide |
Formule moléculaire |
C17H21N5O |
Poids moléculaire |
311.39 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)

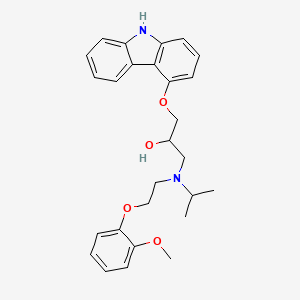
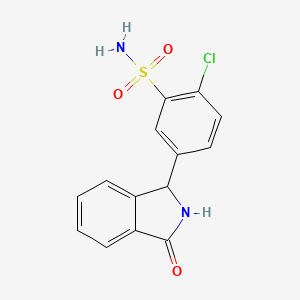
![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)

